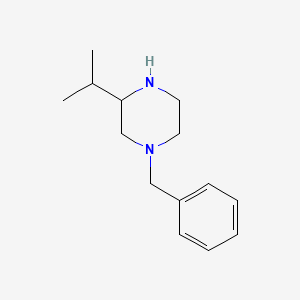

1-Benzyl-3-isopropylpiperazine

Vue d'ensemble

Description

1-Benzyl-3-isopropylpiperazine is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The specific structure of 1-benzyl-3-isopropylpiperazine includes a benzyl group and an isopropyl group attached to the piperazine ring at the 1 and 3 positions, respectively.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the use of transition metal-catalyzed N-arylation reactions. For example, the synthesis of 1,4-dipiperazino benzenes, which are structurally related to 1-benzyl-3-isopropylpiperazine, has been reported using stepwise transition metal-catalyzed N-arylation of chiral piperazines to a central benzene core . Although the specific synthesis of 1-benzyl-3-isopropylpiperazine is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. For instance, the structure of a new designer benzylpiperazine was determined using a combination of these techniques . The molecular structure of piperazine derivatives is crucial for understanding their potential interactions with biological targets and for the design of compounds with desired pharmacological properties.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including oxidation and substitution reactions. For example, the oxidation of 1,4-dibenzylpiperazine and its derivatives by RuO4 has been studied, revealing the formation of various oxygenated products . The reactivity of the piperazine ring and its substituents plays a significant role in the chemical transformations that these compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the piperazine ring. These properties are important for the practical handling of these compounds and for their application in pharmaceutical development. For example, the high purity of a new benzylpiperazine derivative was noted, which is relevant for its potential use as a designer drug .

Applications De Recherche Scientifique

Asymmetric Synthesis of α-Amino Acids

A chiral auxiliary based on 1-Benzyl-3-isopropylpiperazine has been developed for the asymmetric synthesis of α-amino acids. This auxiliary employs a chiral relay network using non-stereogenic N-benzyl protecting groups, enhancing diastereoselectivity during alkylation processes (Bull et al., 1998).

CCR1 Antagonists for Inflammatory Diseases

1-Benzyl-3-isopropylpiperazine derivatives have been identified as potent CCR1 antagonists, useful in the treatment of inflammatory diseases. These compounds demonstrate good receptor affinity and favorable pharmacokinetic properties in vivo (Norman, 2006).

Marine-Derived Actinomycete Research

Derivatives of 1-Benzyl-3-isopropylpiperazine have been isolated from marine-derived actinomycetes, showing potential antiviral activities. These compounds demonstrate modest to potent activity against influenza A (H1N1) virus (Wang et al., 2013).

Synthesis of Antimicrobial Agents

A new class of piperazine-based antimicrobial agents, utilizing 1-Benzyl-3-isopropylpiperazine, has been synthesized, showing promising activity against various bacteria and fungi. These compounds are characterized by efficient preparation and significant in vitro antimicrobial potency (Patel & Park, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

1-benzyl-3-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12(2)14-11-16(9-8-15-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOGZEGDXGTDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624202 | |

| Record name | 1-Benzyl-3-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-isopropylpiperazine | |

CAS RN |

851014-13-6 | |

| Record name | 1-Benzyl-3-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

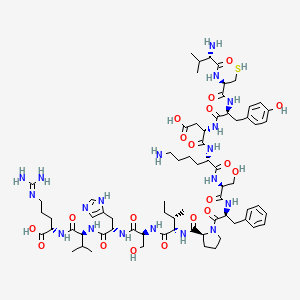

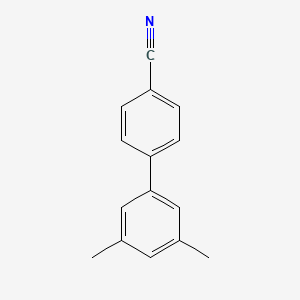

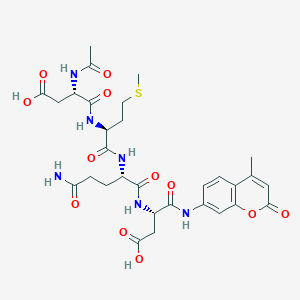

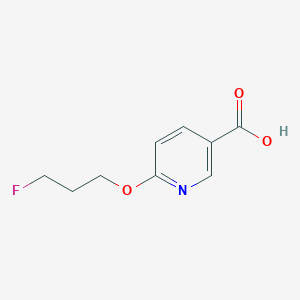

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)